

BI 99179: A Technical Guide to a Preclinical Fatty Acid Synthase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, development, and preclinical characterization of **BI 99179**, a potent and selective inhibitor of type I fatty acid synthase (FAS). **BI 99179** serves as a valuable chemical probe for elucidating the role of FAS in various physiological and pathological processes.

Introduction

Fatty acid synthase (FAS) is a critical enzyme in the de novo biosynthesis of long-chain fatty acids.[1] Overexpression and hyperactivity of FAS have been implicated in numerous diseases, including cancer, metabolic disorders, and viral infections, making it an attractive therapeutic target.[2][3] **BI 99179** was developed by Boehringer Ingelheim as a tool compound for the in vivo validation of FAS as a therapeutic target.[4][5] It is a non-covalent inhibitor with high potency and selectivity, exhibiting significant peripheral and central nervous system exposure following oral administration in preclinical models.[5]

Discovery and Medicinal Chemistry

The discovery of **BI 99179** originated from a high-throughput screening campaign that identified a novel class of non-covalent FAS inhibitors based on a cyclopentanecarboxanilide scaffold.[5][6] Subsequent lead optimization efforts focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of **BI 99179**.[5] The



chemical structure of **BI 99179** is (1R,3S)-N-[4-(1,3-Benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide.[7]

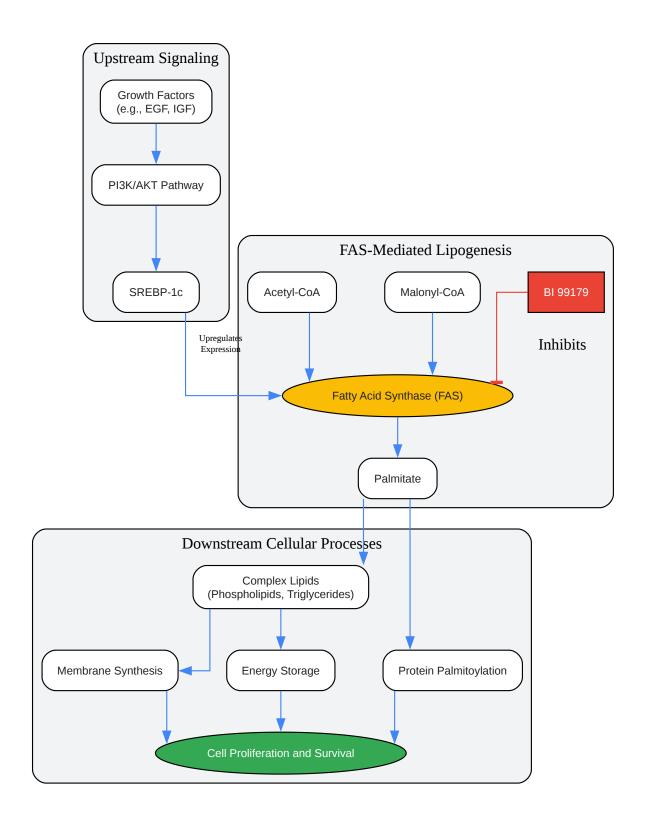
Mechanism of Action

BI 99179 is a selective inhibitor of mammalian type I FAS.[4] Evidence suggests that it binds to the ketoacyl reductase (KR) domain of the multidomain enzyme, a mechanism analogous to other known FAS inhibitors.[7] By inhibiting the KR domain, **BI 99179** effectively blocks the elongation of the growing fatty acid chain, thereby halting de novo lipogenesis.

Signaling Pathway

The inhibition of FAS by **BI 99179** disrupts the production of palmitate, a key building block for more complex lipids. This disruption has downstream effects on cellular processes that are dependent on de novo lipogenesis, such as membrane synthesis, energy storage, and protein palmitoylation. In cancer cells, which often exhibit a high rate of lipogenesis, this inhibition can lead to apoptosis.[2]





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FAS Signaling Pathway and Inhibition by BI 99179



Preclinical Development In Vitro Activity

BI 99179 is a potent inhibitor of human FAS, with a half-maximal inhibitory concentration (IC50) of 79 nM in a biochemical assay using FAS isolated from HeLa cells.[7] Its inhibitory activity is stereospecific, with the optical antipode being significantly less active. In cell-based assays, **BI 99179** inhibits the incorporation of [14C] acetate into lipids in mouse hypothalamic N-42 cells with an IC50 of 0.6 μ M.[2] The compound did not show significant cytotoxicity in U937 cells at concentrations up to 30 μ M.[2]

Parameter	Value	Cell Line/Enzyme Source
IC50 (FAS enzyme)	79 nM	Human FAS (from HeLa cells)
IC50 (cellular lipogenesis)	0.6 μΜ	Mouse hypothalamic N-42 cells
Cytotoxicity (IC50)	> 30 μM	U937 cells

In Vivo Pharmacokinetics and Efficacy

BI 99179 demonstrates favorable pharmacokinetic properties in rats, with an oral bioavailability of 46% and high plasma protein binding of 97.6%.[7] Following oral administration, it achieves significant exposure in both peripheral tissues and the central nervous system.[5] In a rat model, oral administration of **BI 99179** led to a dose-dependent increase in hypothalamic malonyl-CoA levels and a reduction in cumulative food intake, demonstrating in vivo target engagement and pharmacological activity.[7]

Parameter	Value	Species
Oral Bioavailability (F%)	46%	Rat
Plasma Protein Binding	97.6%	Rat
In Vivo Efficacy	Reduced food intake	Rat

Experimental Protocols



FAS Biochemical Assay (Representative Protocol)

A representative protocol for determining the enzymatic activity of FAS involves monitoring the oxidation of NADPH at 340 nm.

- Enzyme Preparation: Human FAS is purified from a suitable source, such as HeLa cells.
- Reaction Mixture: A reaction buffer is prepared containing potassium phosphate buffer,
 EDTA, dithiothreitol, acetyl-CoA, and NADPH.
- Initiation: The reaction is initiated by the addition of malonyl-CoA.
- Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is measured over time using a spectrophotometer.
- Inhibition Assay: To determine the IC50 of **BI 99179**, the assay is performed in the presence of varying concentrations of the inhibitor. The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

Cellular Lipogenesis Assay ([14C] Acetate Incorporation) (Representative Protocol)

This assay measures the de novo synthesis of lipids in cultured cells.

- Cell Culture: Cells (e.g., N-42 hypothalamic cells) are cultured in appropriate media.
- Treatment: Cells are pre-incubated with varying concentrations of BI 99179 or vehicle control.
- Labeling: [14C] acetate is added to the culture medium, and the cells are incubated to allow for its incorporation into newly synthesized lipids.
- Lipid Extraction: After the incubation period, the cells are washed, and total lipids are extracted using a suitable solvent system (e.g., chloroform:methanol).
- Quantification: The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.



 Analysis: The percentage of inhibition of lipid synthesis is calculated for each inhibitor concentration, and the IC50 value is determined.

Discovery and Development Workflow

The discovery and preclinical development of **BI 99179** followed a structured workflow typical for a chemical probe.



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Discovery and Preclinical Workflow for BI 99179

Clinical Development Status

As a preclinical tool compound, **BI 99179** is not intended for clinical development. There are no ongoing or planned clinical trials for **BI 99179**. However, other FAS inhibitors are currently being investigated in clinical trials for various indications, primarily in oncology.[8] The insights gained from preclinical studies using **BI 99179** have contributed to the validation of FAS as a druggable target and have informed the development of these clinical candidates.

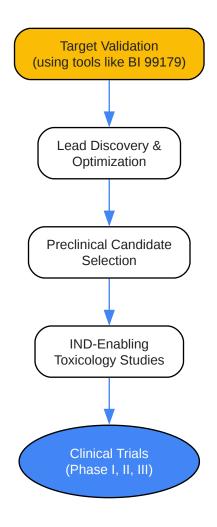
Conclusion

BI 99179 is a well-characterized, potent, and selective preclinical inhibitor of fatty acid synthase. Its favorable in vitro and in vivo properties make it an invaluable tool for researchers investigating the biological roles of FAS in health and disease. The data and methodologies presented in this guide provide a comprehensive resource for scientists and drug development professionals working in the field of metabolic diseases and oncology.

Logical Relationship of Development



The development of a therapeutic agent based on FAS inhibition, informed by tool compounds like **BI 99179**, follows a logical progression from preclinical validation to clinical evaluation.



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Logical Progression of FAS Inhibitor Development

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